molecular formula C14H16N5O9P B1200236 2'-O-Succinyl-cAMP CAS No. 36940-87-1

2'-O-Succinyl-cAMP

Cat. No.: B1200236
CAS No.: 36940-87-1
M. Wt: 429.28 g/mol
InChI Key: QNPSLGPIZRJDAN-UISLRAPISA-N
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Description

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate is an immunogenic derivative of cAMP that has been used to generate anti-cAMP antisera and antibodies.>

Properties

IUPAC Name

4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPSLGPIZRJDAN-UISLRAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958128
Record name 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
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Molecular Weight

429.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36940-87-1
Record name Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36940-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyladenosine 3',5'-cyclic monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate)
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Mechanism of Action

Pharmacokinetics

It is known that the compound is used in enzyme immunoassays, where it is linked to horseradish peroxidase. This suggests that the compound may have properties that allow it to be easily detected and measured, which could impact its bioavailability.

Biochemical Analysis

Biological Activity

Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate), commonly referred to as cyclic AMP (cAMP) derivative, is a crucial signaling molecule involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by case studies and research findings.

Overview of Cyclic AMP

Cyclic AMP (cAMP) is a second messenger synthesized from ATP by the enzyme adenylate cyclase, which is activated by various hormones and neurotransmitters. It plays a pivotal role in transducing signals from cell surface receptors to intracellular effectors, primarily protein kinases. cAMP regulates numerous physiological processes, including metabolism, cell proliferation, and gene expression.

1. Activation of Protein Kinase A (PKA)
cAMP primarily exerts its effects through the activation of PKA. Upon binding to PKA's regulatory subunits, cAMP induces a conformational change that releases the catalytic subunits, allowing them to phosphorylate target proteins. This phosphorylation can lead to various cellular responses, such as:

  • Glycogen metabolism regulation
  • Gene transcription modulation
  • Ion channel activity alteration

2. Interaction with Other Signaling Pathways
Research indicates that cAMP interacts with other signaling pathways, including those mediated by dopamine and adenosine receptors. For instance, studies have shown that cAMP can modulate dopamine D2 receptor activity, influencing locomotor behavior in animal models .

Biological Activities

The biological activities of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) can be categorized as follows:

  • Cell Proliferation and Differentiation : cAMP is known to influence cell growth and differentiation in various cell types. For example, in glioma cells, increased levels of cAMP lead to morphological changes indicative of differentiation .
  • Neurotransmitter Release : In neurons, cAMP facilitates neurotransmitter release by enhancing calcium influx through voltage-gated calcium channels.
  • Inflammatory Response Modulation : cAMP has been implicated in the regulation of inflammatory responses, with elevated levels being associated with reduced production of pro-inflammatory cytokines.

Case Study 1: Role in Cancer

Research has demonstrated that aberrant cAMP signaling can contribute to tumorigenesis. In breast cancer models, altered cAMP levels have been linked to changes in cell cycle regulation and apoptosis resistance .

Case Study 2: Neurological Disorders

In studies involving animal models of ADHD and age-related cognitive decline, modulation of cAMP pathways has shown promise in ameliorating cognitive deficits . The interaction between cAMP levels and HCN channels in the prefrontal cortex highlights its potential therapeutic role.

Research Findings

Recent studies have explored various aspects of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate):

  • Synthesis and Reactivity : A series of triesters derived from cAMP have been synthesized to study their reactivity and ability to activate PKA. These derivatives showed significant cellular penetration and induced typical morphological alterations associated with high cAMP levels .
  • Pharmacological Implications : Compounds that modulate cAMP levels are being investigated for their potential therapeutic effects in diseases such as heart failure and diabetes. For instance, phosphodiesterase inhibitors that increase cAMP levels are under evaluation for their cardioprotective effects .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C10H12N5O6P
  • CAS Number : 36940-87-1
  • Molecular Weight : 329.2059 g/mol

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is characterized by the presence of a succinyl group at the 2' position of the ribose sugar, which enhances its immunogenic properties compared to cAMP.

Immunological Research

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is widely used in immunological studies. It serves as an immunogenic derivative of cAMP, facilitating the generation of anti-cAMP antisera and antibodies. These antibodies are crucial for developing enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to measure cAMP levels in biological samples .

Signal Transduction Studies

The compound plays a significant role in studying signal transduction pathways. By modulating cAMP levels, researchers can investigate the effects on various physiological responses, including hormone signaling and neurotransmitter release. For instance, studies have shown that agents increasing platelet cyclic adenosine 3',5' monophosphate levels inhibit platelet aggregation, providing insights into cardiovascular health .

Pharmacological Research

Pharmacologically, this compound has implications in drug development targeting diseases such as heart failure and diabetes. Phosphodiesterase inhibitors that elevate cAMP levels are being explored for their cardioprotective effects . Additionally, the compound's ability to influence metabolic pathways makes it a candidate for therapeutic interventions in metabolic disorders.

Cellular Mechanisms

In cellular biology, adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) is utilized to study its effects on cell function. It acts as a second messenger in various signaling pathways, translating extracellular signals into cellular responses. Research indicates that it can modulate cell function by activating PKA and influencing gene expression .

Case Study 1: Immunogenicity Assessment

A study investigated the immunogenicity of 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate by immunizing rabbits with a conjugate of this compound and bovine serum albumin. The resulting antisera demonstrated high specificity for cAMP, allowing for sensitive detection methods in subsequent assays .

Case Study 2: Signal Transduction in Platelets

Research examining the role of cyclic adenosine 3',5' monophosphate in human platelets revealed that increasing cAMP levels through pharmacological agents inhibited platelet aggregation. This finding suggests potential therapeutic strategies for preventing thrombotic events by targeting cAMP pathways .

Preparation Methods

Microbial Fermentation for cAMP Production

The synthesis of 2'-O-Succinyl-cAMP begins with the production of cAMP, which serves as the precursor for subsequent chemical modifications. A patented microbial fermentation process developed by Tanabe Seiyaku Co. Ltd. outlines the use of Sarcina lutea strains (e.g., IAM 1099) to produce cAMP . Key steps include:

  • Culture Medium Composition : The medium contains carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium sulfate), and essential minerals. Purine compounds such as adenine or adenosine (0.1–0.5% w/v) are added to enhance cAMP yield .

  • Fermentation Conditions :

    • Temperature: 25–37°C

    • pH: 6.5–7.5

    • Aeration: 0.5–1.0 vvm (volume per volume per minute)

    • Duration: 48–72 hours

Under these conditions, Sarcina lutea synthesizes cAMP intracellularly, with reported yields of 1.2–1.8 g/L . The inclusion of keto acids like pyruvate (0.2–0.5% w/v) further boosts production by stabilizing the microbial metabolism .

Table 1: Microbial Fermentation Parameters for cAMP Production

ParameterOptimal Range
Temperature25–37°C
pH6.5–7.5
Purine Concentration0.1–0.5% w/v
Fermentation Duration48–72 hours
cAMP Yield1.2–1.8 g/L

Chemical Succinylation of cAMP

The 2'-hydroxyl group of cAMP is selectively succinylated to introduce the succinate moiety. This reaction typically employs succinic anhydride under alkaline conditions . The procedure involves:

  • Reaction Setup :

    • cAMP (1 mmol) is dissolved in anhydrous dimethylformamide (DMF, 10 mL).

    • Succinic anhydride (2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added as catalyst.

    • The mixture is stirred at 25°C for 12–24 hours .

  • Workup :

    • The reaction is quenched with ice-cold water (50 mL).

    • The product is extracted using ethyl acetate and purified via silica gel chromatography (eluent: chloroform/methanol/water, 65:25:4 v/v) .

Table 2: Reaction Conditions for Succinylation

ComponentQuantity
cAMP1 mmol
Succinic Anhydride2 mmol
DMAP0.1 mmol
SolventDMF (10 mL)
Reaction Time12–24 hours
Yield75–85%

This method achieves a yield of 75–85%, with purity exceeding 98% after chromatography . The succinylation reaction is regioselective for the 2'-position due to steric hindrance at the 3'- and 5'-positions from the cyclic phosphate group .

Purification and Characterization

Post-synthesis purification is critical to isolate this compound from unreacted starting materials and byproducts. Two primary methods are employed:

  • Ion-Exchange Chromatography :

    • A Dowex 1-X8 resin (chloride form) is used to bind the negatively charged phosphate and succinate groups.

    • Elution is performed with a linear gradient of 0.1–1.0 M ammonium bicarbonate, yielding >95% pure product .

  • Crystallization :

    • The crude product is dissolved in hot ethanol (80°C) and slowly cooled to 4°C, inducing crystallization.

    • This step removes hydrophobic impurities, achieving a final purity of 98–99% .

Characterization Data :

  • Molecular Formula : C₁₄H₁₆N₅O₉P

  • Molecular Weight : 429.28 g/mol

  • UV-Vis Spectrum : λₘₐₓ = 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹)

  • HPLC Retention Time : 8.2 minutes (C18 column, 0.1% TFA in acetonitrile/water)

Applications and Derivatives

This compound is primarily used to generate polyclonal and monoclonal antibodies against cAMP for immunoassays . Its immunogenicity stems from the succinyl group, which enables covalent coupling to carrier proteins like bovine serum albumin (BSA) . Derivatives such as the tyrosine methyl ester (used in radioiodination) and N⁶-substituted analogs (e.g., N⁶-monobutyryl-cAMP) have been synthesized for specialized applications .

Table 3: Key Applications of this compound

ApplicationDescription
Antibody ProductionHapten for anti-cAMP antisera
Signal Transduction StudiesCompetitive inhibitor of protein kinase A
Diagnostic KitsELISA-based cAMP quantification

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Microbial FermentationSustainable, scalable Requires downstream modification
Chemical SynthesisHigh regioselectivity, >98% purity Uses toxic solvents (DMF)

Q & A

Basic Research Questions

Q. What are the structural and functional features of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) that distinguish it from canonical cAMP?

  • Answer : The compound features a succinyl ester group at the 2'-position of the ribose ring, enhancing solubility and stability compared to unmodified cAMP. This modification allows it to act as a cAMP analog with prolonged activity in cellular signaling pathways. The succinyl group also facilitates conjugation to tyrosine methyl ester (as in SCAMP-TME), enabling its use in radioimmunoassays .

Q. How can researchers verify the purity and stability of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) in experimental preparations?

  • Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm to assess purity (≥98% is recommended). Stability tests should include thermal gravimetric analysis (TGA) under recommended storage conditions (-20°C) and mass spectrometry to detect hydrolytic degradation products (e.g., free cAMP or succinic acid) .

Advanced Research Questions

Q. What methodological considerations are critical when designing a radioimmunoassay (RIA) using succinyl-cAMP-Tyr-OMe (SCAMP-TME) as a labeled tracer?

  • Answer : Key steps include:

  • Iodination : Radiolabel the tyrosine moiety of SCAMP-TME with 125^{125}I to achieve high specific activity (>1,000 Ci/mmol) .
  • Antibody Specificity : Use antibodies raised against succinyl-cAMP conjugated to human serum albumin to ensure minimal cross-reactivity with ATP, GTP, or other nucleotides (<0.005% interference) .
  • Separation : Employ a secondary antibody (e.g., goat anti-rabbit IgG) to precipitate bound 125^{125}I-SCAMP-TME, ensuring accurate measurement of free vs. antibody-bound tracer .
  • Calibration : Validate the assay’s linear range (2–100 picomoles) using a semi-logarithmic displacement curve .

Q. How can researchers resolve contradictory data on the role of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) in calcium ion (Ca2+Ca^{2+}) signaling across different cell types?

  • Answer :

  • Cell-Specific Profiling : Perform parallel experiments in primary vs. immortalized cells, as differences in phosphodiesterase (PDE) expression can alter cAMP/cGMP dynamics and downstream Ca2+Ca^{2+} responses .
  • Pathway Inhibition : Use selective inhibitors (e.g., H-89 for PKA or KT5823 for PKG) to dissect cAMP-dependent vs. cGMP-dependent Ca2+Ca^{2+} modulation .
  • Single-Cell Imaging : Combine fluorescent cAMP analogs (e.g., FlCRhR) with Ca2+Ca^{2+} indicators (e.g., Fura-2) to correlate spatiotemporal cAMP fluctuations with Ca2+Ca^{2+} transients .

Q. What experimental strategies can validate the compound’s role in apoptosis regulation without confounding effects from metabolic pathways?

  • Answer :

  • Knockdown/Overexpression Models : Use siRNA targeting adenylate cyclase isoforms (e.g., ADCY3) to isolate cAMP synthesis pathways .
  • Metabolic Blockers : Co-administer 2-deoxyglucose (to inhibit glycolysis) and oligomycin (to block ATP synthase), ensuring apoptosis assays reflect cAMP-specific signaling .
  • Caspase Activity Assays : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) in the presence/absence of the compound to confirm apoptotic induction .

Methodological Challenges and Solutions

Q. How can researchers address the low bioavailability of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) in in vivo studies?

  • Answer :

  • Prodrug Design : Synthesize lipophilic ester derivatives (e.g., acetoxymethyl esters) to enhance membrane permeability, followed by intracellular esterase-mediated activation .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release and targeted delivery to tissues with high adenylate cyclase activity .

Q. What are the best practices for distinguishing between 2',3'-cyclic AMP and 3',5'-cyclic AMP isoforms in complex biological samples?

  • Answer :

  • Chromatographic Separation : Employ ion-pair reverse-phase HPLC with a C18 column and tetrabutylammonium phosphate buffer to resolve isomers based on retention time differences .
  • Enzymatic Digestion : Treat samples with 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) to selectively hydrolyze 2',3'-cAMP, leaving 3',5'-cAMP intact for quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.